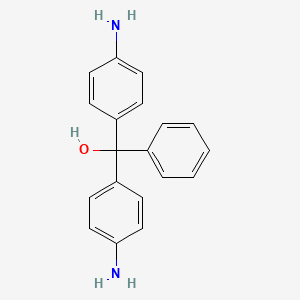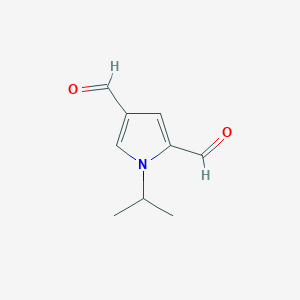
Ammonium, diethyl(3-hydroxypropyl)methyl-, iodide, 2-phenylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide is a quaternary ammonium compound. It is known for its unique structure, which includes a phenylbutanoyloxy group attached to a propyl chain, making it a compound of interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction conditions often include the use of solvents like acetonitrile or ethanol, and the reaction is carried out at elevated temperatures to ensure complete quaternization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quaternary ammonium center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of surfactants and detergents.
Mécanisme D'action
The mechanism of action of diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide involves its interaction with cellular membranes. The quaternary ammonium group can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This makes it effective as an antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraethylammonium iodide
- Tetramethylammonium iodide
- Benzyltrimethylammonium iodide
Uniqueness
Diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium iodide is unique due to its phenylbutanoyloxy group, which imparts specific chemical and biological properties not found in simpler quaternary ammonium compounds. This structural feature enhances its ability to interact with biological membranes and makes it a valuable compound in various applications .
Propriétés
Numéro CAS |
73664-07-0 |
|---|---|
Formule moléculaire |
C18H30INO2 |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
diethyl-methyl-[3-(2-phenylbutanoyloxy)propyl]azanium;iodide |
InChI |
InChI=1S/C18H30NO2.HI/c1-5-17(16-12-9-8-10-13-16)18(20)21-15-11-14-19(4,6-2)7-3;/h8-10,12-13,17H,5-7,11,14-15H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
ADOMOBOBDDVOLP-UHFFFAOYSA-M |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)OCCC[N+](C)(CC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-hydroxy-2-oxoacetate;4-[1-(3-oxo-3-phenylpropyl)pyrrolidin-1-ium-3-yl]-1,4-benzoxazin-3-one](/img/structure/B13754007.png)

![4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic acid](/img/structure/B13754022.png)









